

Comparative Toxicity and Pharmacokinetic Profiles of Ether Lipid Analogues

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Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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The table below summarizes the available data on **Ilmofosine** from a Phase I clinical trial and preclinical data on a class of synthetic Lipid A analogs.

Compound	Model/Subjects	Key Toxicities (Dose-Limiting)	Maximum Tolerated Dose (MTD)	Key Pharmacokinetic Parameters
Ilmofosine [1]	Humans (39 patients with solid tumors)	Gastrointestinal (Grade 3): Nausea, vomiting, diarrhea; decreased performance status [1]	450 mg/m² (weekly 2-hour infusion) [1]	Biexponential elimination; Terminal half-life: ~40 h; Metabolite (sulfoxide) half-life: ~48 h; Dose-proportional AUC [1]
Lipid A Analog A-168 [2]	Mice (Galactosamine-loaded)	Lethal toxicity (Highest among tested analogs) [2]	Not Applicable (Preclinical study)	Not Provided
Lipid A Analog A-169 [2]	Mice (Galactosamine-loaded)	Lethal toxicity (Toxic to 2/6 mice at 50 µg/mouse) [2]	Not Applicable (Preclinical study)	Not Provided

Compound	Model/Subjects	Key Toxicities (Dose-Limiting)	Maximum Tolerated Dose (MTD)	Key Pharmacokinetic Parameters
Lipid A Analog A-167 [2]	Mice (Galactosamine-loaded)	Non-lethal at tested doses [2]	Not Applicable (Preclinical study)	Not Provided

Detailed Experimental Data and Protocols

For rigorous evaluation, here are the methodologies from the key studies cited in the table.

Phase I Clinical Trial of Ilmofosine [1]

- Objective:** To determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and pharmacokinetics of **Ilmofosine** in patients with advanced solid tumors.
- Dosing Protocol:** The drug was administered as a **weekly 2-hour intravenous infusion** for four weeks, followed by a two-week rest period. Dose escalation occurred across ten levels, from 12 to 650 mg/m².
- Toxicity Assessment:** Toxicity was evaluated according to standard cancer therapy criteria. Gastrointestinal effects were identified as the DLT. A decline in performance status of two or more levels was also considered treatment-related.
- Pharmacokinetic Analysis:** Plasma concentrations of **Ilmofosine** and its sulfoxide metabolite were measured using **high-pressure liquid chromatography (HPLC)**. The area under the concentration-time curve (AUC) was calculated, and the elimination half-life was determined.

Preclinical Study on Lipid A Analogs [2]

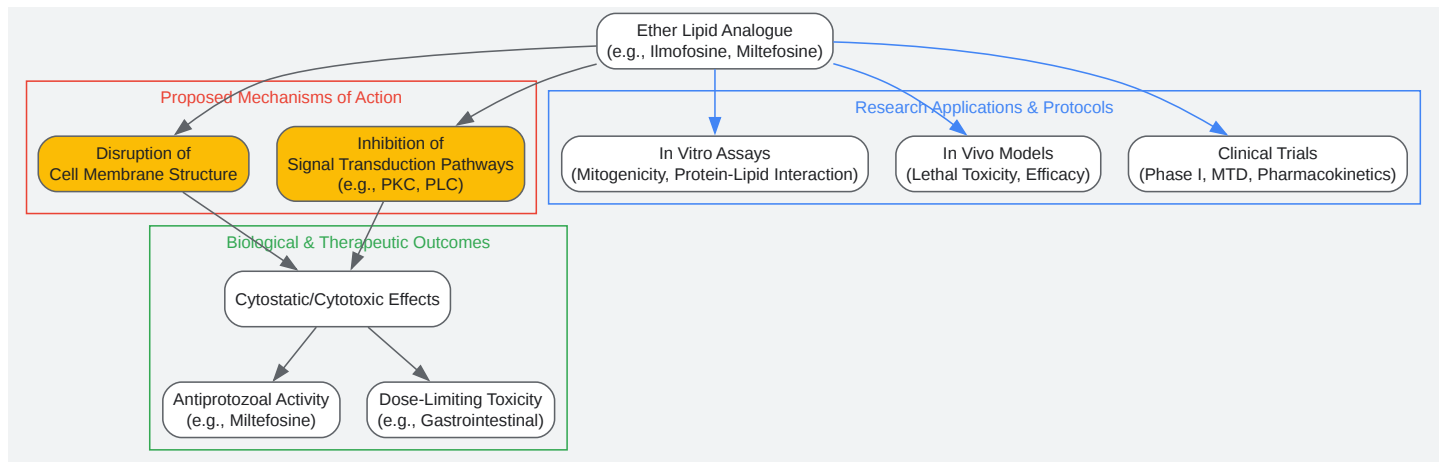
- Objective:** To compare the mitogenic activity and lethal toxicity of four synthetic lipid A analogs.
- Mitogenic Activity Protocol:** **Splenocytes** (spleen cells) from **BALB/c mice** were isolated and cultured. The compounds were tested at concentrations ranging from 3.13 to 100 µg/ml. Mitogenic activity, indicating immune cell proliferation, was measured.
- Lethal Toxicity Protocol:** The lipids were administered to **galactosamine-loaded C57BL/6 mice**. Galactosamine sensitizes the mice to the toxic effects of these compounds. Lethality was then

observed and recorded at doses of 25 and 50 µg per mouse.

Mechanisms and Broader Context of Ether Lipids

Ether lipids are a class of lipids where the lipid "tail" is attached to the glycerol backbone via an ether bond [3]. Synthetic ether lipid analogs are known to have cytostatic and cytotoxic properties. Their mechanism of action is thought to involve **disrupting membrane structure** and acting as **inhibitors of enzymes within signal transmission pathways**, such as protein kinase C and phospholipase C [3]. Another well-known therapeutic ether lipid is **Miltefosine**, used to treat the parasitic disease leishmaniasis, which exploits the high ether lipid content in the parasite's membranes [3].

The diagram below illustrates the cellular mechanisms and research applications of ether lipid analogues based on the available information.



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Interpretation and Research Implications

- **Ilmofosine's Clinical Profile:** The data shows that **Ilmofosine's** toxicity is manageable, with a clear MTD. Its long half-life supports intermittent dosing schedules [1]. The lack of tumor responses in the Phase I trial is typical, as these studies are primarily designed to assess safety.
- **Preclinical to Clinical Translation:** The severe lethal toxicity of Lipid A analogs in mice [2] highlights the critical role of model selection. It also underscores that potent biological activity (e.g., mitogenicity) often comes with a narrow therapeutic window.
- **Mechanistic Insights:** The primary mechanism of ether lipids involves targeting cellular membranes and signaling pathways [3]. This non-specific action can lead to efficacy against diverse targets (like cancer cells or parasites) but also contributes to systemic toxicity, such as the GI effects seen with **Ilmofosine**.

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References

1. Phase I and pharmacokinetic study of the cytotoxic ether ... lipid [pubmed.ncbi.nlm.nih.gov]
2. Mitogenic activity and lethal toxicity of lipid A analogs ... [pubmed.ncbi.nlm.nih.gov]
3. - Wikipedia Ether lipid [en.wikipedia.org]

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